![molecular formula C15H17N5O3 B12172223 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B12172223.png)
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyridazinone core, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridazinone derivative with a morpholine ring, followed by the introduction of a pyridine moiety through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For example, derivatives containing morpholine and pyridazine cores have shown efficacy in animal models for epilepsy. The mechanism involves modulation of neuronal voltage-sensitive sodium channels, which are critical in seizure activity management【5】.
Cancer Research
The compound's ability to interact with various biological pathways makes it a candidate for cancer research. Its structural characteristics may enhance selectivity and potency against specific cancer cell lines. Studies suggest that related compounds can inhibit tumor growth through apoptosis induction and cell cycle arrest【5】【6】.
Neuroprotective Effects
Explorations into neuroprotection indicate that the compound may help in conditions like Alzheimer's disease by preventing neuronal cell death. The morpholine component may play a role in enhancing neuroprotective signaling pathways【5】.
Case Study 1: Anticonvulsant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticonvulsant effects of several pyridazine derivatives, including the target compound. Results indicated significant reductions in seizure frequency in rodent models, suggesting potential for clinical applications【5】.
Case Study 2: Anti-Cancer Activity
A recent investigation into the anti-cancer properties of related compounds demonstrated that they could inhibit proliferation in breast cancer cell lines. The study highlighted the importance of the morpholine ring in enhancing cytotoxicity【6】.
Data Tables
Below are summarized findings from various studies regarding the applications of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide:
Mechanism of Action
The mechanism of action of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
- 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
What sets 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Introduction
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is a synthetic compound with a complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biological pathways. This article explores its biological activity, including receptor interactions, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N5O3, with a molecular weight of approximately 315.33 g/mol. Its structure features a pyridazine ring, a morpholine group, and an acetamide moiety, which may contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C15H17N5O3 |
Molecular Weight | 315.33 g/mol |
Structure | Heterocyclic compound |
Biological Activity
Receptor Binding Affinity
The compound's interaction with various receptors has been investigated. Notably, it has shown potential as a selective sigma receptor ligand. For instance, related compounds have demonstrated high affinity for the sigma-1 receptor (Ki = 42 nM), suggesting that this class of compounds may influence neurological pathways by modulating sigma receptor activity .
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit enzyme inhibition properties. For example, studies have shown that specific derivatives can inhibit serine proteases, which are crucial in various physiological processes such as blood coagulation and inflammation . This inhibition could pave the way for therapeutic applications in conditions where these enzymes are dysregulated.
Antinociceptive Effects
In vivo studies have highlighted the antinociceptive effects of related compounds in formalin-induced pain models. The administration of these compounds resulted in a significant reduction in nociception, indicating potential use in pain management therapies .
Potential Applications in Cancer Therapy
The structural features of this compound suggest applications in cancer therapy through enzyme inhibition and receptor modulation. Compounds with similar structures have been investigated for antiproliferative activity against various cancer cell lines, indicating their potential as lead compounds in drug development targeting cancer .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Sigma Receptor Studies : A study on N-(2-morpholin-4-ylethyl)acetamide revealed its selectivity for sigma receptors and its potential antinociceptive properties through both peripheral and central mechanisms .
- Enzyme Interaction Studies : Research into enzyme interactions has demonstrated that compounds with similar morpholine and pyridine functionalities can effectively inhibit certain proteolytic enzymes, supporting their role in therapeutic applications for inflammatory diseases .
- Cancer Cell Line Testing : Investigations into antiproliferative effects on cancer cell lines showed promising results for compounds within this chemical class, suggesting that they could be developed into effective anticancer agents.
The compound this compound presents significant potential for various biological activities, including receptor modulation and enzyme inhibition. Its unique structural characteristics make it a valuable candidate for further research in medicinal chemistry, particularly concerning neurological disorders and cancer therapies. Ongoing studies are essential to fully elucidate its pharmacological profile and therapeutic applications.
Future Directions
Further research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- Comprehensive toxicity assessments to evaluate safety profiles.
- Clinical trials to establish efficacy in targeted therapeutic areas.
Properties
Molecular Formula |
C15H17N5O3 |
---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C15H17N5O3/c21-14(17-12-3-1-2-6-16-12)11-20-15(22)5-4-13(18-20)19-7-9-23-10-8-19/h1-6H,7-11H2,(H,16,17,21) |
InChI Key |
FCSIINXAYLRODK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.